Cas no 1270455-60-1 (4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
- 1270455-60-1
- EN300-1830223
-
- インチ: 1S/C11H14FNO2/c1-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15)
- InChIKey: KETOAEZYLLTAQU-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1C(CCC(=O)O)N
計算された属性
- 精确分子量: 211.10085685g/mol
- 同位素质量: 211.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 63.3Ų
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830223-0.1g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1830223-2.5g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1830223-5g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1830223-10g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1830223-1g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1830223-0.05g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1830223-10.0g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 10g |
$4729.0 | 2023-05-27 | ||
Enamine | EN300-1830223-0.25g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1830223-5.0g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 5g |
$3189.0 | 2023-05-27 | ||
Enamine | EN300-1830223-1.0g |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid |
1270455-60-1 | 1g |
$1100.0 | 2023-05-27 |
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acidに関する追加情報
Comprehensive Overview of 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid (CAS No. 1270455-60-1)
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid (CAS No. 1270455-60-1) is a fluorinated aromatic amino acid derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique 2-fluoro-4-methylphenyl moiety, has garnered attention due to its structural similarity to gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. Researchers are increasingly exploring its applications in drug discovery, particularly for targeting neurological disorders and metabolic pathways.
The molecular structure of 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid combines a butanoic acid backbone with a fluorinated aromatic ring, enhancing its bioavailability and binding affinity. This design aligns with current trends in fluorinated drug development, where fluorine atoms are incorporated to improve metabolic stability and target selectivity. The CAS No. 1270455-60-1 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and neuropharmacology.
Recent studies highlight the compound’s role in modulating enzyme activity and receptor interactions, making it a candidate for treating conditions like anxiety, epilepsy, and chronic pain. Its fluoro-methylphenyl group also contributes to enhanced lipophilicity, a property critical for crossing the blood-brain barrier. These attributes address common queries in drug design forums, such as "how to optimize CNS penetration" or "fluorine’s impact on drug efficacy."
From a synthetic perspective, 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid is synthesized via multi-step organic reactions, including Friedel-Crafts alkylation and reductive amination. Its purity and stability are rigorously validated using HPLC and NMR spectroscopy, ensuring reproducibility for preclinical studies. The compound’s CAS registry number (1270455-60-1) is essential for regulatory compliance and literature tracking.
In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for this derivative, responding to growing demand for sustainable pharmaceutical production. This aligns with broader industry trends, as evidenced by search terms like "green synthesis of fluorinated compounds" or "biodegradable amino acid derivatives."
Furthermore, 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid has shown promise in proteomics research, where it serves as a building block for peptide mimetics. Its ability to mimic natural amino acids while offering improved resistance to enzymatic degradation makes it valuable for peptide-based therapeutics, a hot topic in biotech innovation.
To summarize, CAS No. 1270455-60-1 represents a versatile scaffold bridging neurology, drug development, and sustainable chemistry. Its rising prominence in scientific literature underscores its potential to address unmet medical needs while adhering to modern pharmaceutical safety standards.
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